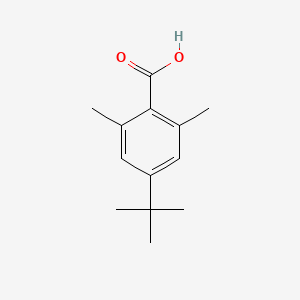

4-Tert-butyl-2,6-dimethylbenzoic acid

Description

Contextualization within the Landscape of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of organic chemistry, with their utility spanning from industrial feedstocks to the active moieties in pharmaceuticals. The properties of a benzoic acid derivative are profoundly influenced by the nature and position of the substituents on the benzene (B151609) ring. These substituents can alter the molecule's acidity (pKa), solubility, reactivity, and ability to interact with biological targets.

4-tert-butyl-2,6-dimethylbenzoic acid is an exemplar of a sterically hindered benzoic acid. Its key structural features can be understood by comparing it to related compounds:

Benzoic Acid : The parent compound, with no substituents.

4-tert-Butylbenzoic Acid : Features an electron-donating tert-butyl group which increases electron density in the ring. This slightly decreases the acidity compared to benzoic acid. The carboxyl group remains sterically accessible.

2,6-Dimethylbenzoic Acid : The two ortho-methyl groups create significant steric congestion around the carboxyl group. This hindrance can impede reactions that require nucleophilic attack at the carboxyl carbon, such as Fischer esterification.

In this compound, these features are combined. The three alkyl substituents (one tert-butyl, two methyl) are all electron-donating groups, which collectively decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid. However, the most defining characteristic is the steric shielding of the carboxyl group by the two ortho-methyl groups. This "2,6-disubstitution" pattern is a classic strategy in organic chemistry to sterically protect a functional group and modify its reactivity and intermolecular interactions.

| Compound | Key Structural Features |

| Benzoic Acid | Unsubstituted aromatic carboxylic acid. |

| 4-tert-Butylbenzoic Acid | Para-tert-butyl group, sterically accessible carboxyl. |

| 2,6-Dimethylbenzoic Acid | Two ortho-methyl groups, sterically hindered carboxyl. |

| This compound | Combines para-tert-butyl and ortho-dimethyl substitution, resulting in a highly hindered carboxyl group. |

Contemporary Research Significance and Future Trajectories

While not as widely studied as some other benzoic acid derivatives, the distinct structure of this compound makes it a significant tool for specific research inquiries, particularly those focused on molecular recognition and steric effects.

A key area of research significance lies in its interaction with biological systems. For instance, studies on the transport of benzoic acid derivatives across cell membranes have highlighted the critical role of steric hindrance. Research has shown that the uptake of 2,6-disubstituted benzoic acids by monocarboxylic acid transporters (MCTs) is markedly lower than that of other derivatives. nih.gov The steric bulk of the ortho-substituents is thought to physically prevent the carboxylic acid group from accessing the binding site of the transporter protein. nih.gov This makes this compound an excellent candidate for use as a negative control or a molecular probe to investigate the spatial constraints of transporter proteins and enzyme active sites.

Looking forward, the future research trajectories for this compound are likely to leverage its sterically hindered nature:

Materials Science : The rigid and bulky structure of the molecule could be exploited by incorporating it into polymers or metal-organic frameworks (MOFs). It could serve as a bulky "strut" or ligand to create materials with tailored porosity, high thermal stability, or specific guest-binding properties.

Coordination Chemistry : As a precursor to bulky ligands, it can be used to stabilize unusual oxidation states or low coordination numbers in metal complexes. The steric hindrance can also be used to create a specific coordination environment that influences the catalytic activity of a metal center.

Supramolecular Chemistry : Its shape and functional group could be utilized in the design of host-guest systems. The sterically encumbered carboxyl group might form specific, hindered hydrogen-bonding interactions, leading to novel self-assembled structures.

Medicinal Chemistry : In drug design, sterically hindered groups are sometimes introduced to block metabolic pathways or to fine-tune binding selectivity. While its limited transport via MCTs could be a drawback, this property could also be exploited to design molecules that avoid certain cellular compartments. nih.gov

In essence, while direct applications are specialized, the compound serves as a valuable research tool for elucidating fundamental principles of steric hindrance in both chemical and biological contexts, paving the way for rational design in various fields of advanced chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8-6-10(13(3,4)5)7-9(2)11(8)12(14)15/h6-7H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVOWXHJERCALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372350 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-98-7 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Tert-butyl-2,6-dimethylbenzoic Acid

The synthesis of this compound is not typically achieved through a single-step procedure but rather via a multi-step pathway commencing with simpler aromatic precursors. The most logical and established route involves the initial synthesis of the corresponding hydrocarbon backbone, 1-tert-butyl-3,5-dimethylbenzene, followed by the selective functionalization of one of the methyl groups into a carboxylic acid.

A primary method for constructing the aromatic core is the Friedel-Crafts alkylation of m-xylene (B151644). This electrophilic aromatic substitution reaction introduces the bulky tert-butyl group onto the m-xylene ring. The reaction is directed by the two methyl groups to the 5-position, which is the most sterically accessible and electronically favorable site, yielding 1-tert-butyl-3,5-dimethylbenzene. sci-hub.sechegg.com

The subsequent conversion of one of the two equivalent methyl groups on 1-tert-butyl-3,5-dimethylbenzene to a carboxylic acid moiety requires careful selection of reagents to ensure selectivity and avoid over-oxidation or reaction failure. Direct oxidation of an alkylbenzene to a benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) requires the presence of at least one benzylic hydrogen atom on the alkyl group. doubtnut.comyoutube.com While the methyl groups meet this requirement, the tert-butyl group does not and is resistant to such oxidation. doubtnut.comdoubtnut.com A plausible, controlled pathway for this transformation would involve:

Benzylic Bromination: Selective monobromination of one methyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) to form 1-(bromomethyl)-5-tert-butyl-3-methylbenzene.

Nitrile Formation and Hydrolysis: The resulting benzyl (B1604629) bromide can be converted to a nitrile via nucleophilic substitution with sodium cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid.

Grignard Carboxylation: Alternatively, the benzyl bromide can be used to form a Grignard reagent, which is then reacted with carbon dioxide (CO₂) followed by an acidic workup to produce this compound.

Preparative Chemistry of Related Precursors and Analogues

The synthesis of the key precursor, 1-tert-butyl-3,5-dimethylbenzene (also known as 5-tert-butyl-m-xylene), is well-documented. chemdad.comchemicalbook.comsigmaaldrich.com It is efficiently prepared via the Friedel-Crafts alkylation of m-xylene with a tert-butylating agent such as tert-butyl chloride or tert-butanol (B103910) in the presence of a Lewis acid or solid acid catalyst. sci-hub.sechegg.comquizlet.com This precursor has been utilized in the synthesis of more complex molecules, including bulky diaryl disulfides. chemdad.comchemicalbook.com

The preparative chemistry of structural analogues provides further context. For instance, 4-tert-butyl-o-xylene (B1293698) is another common alkylated aromatic compound. nih.gov The synthesis of p-tert-butylbenzoic acid is achieved through the liquid-phase oxidation of p-tert-butyltoluene, often using catalysts containing cobalt and oxidants like air or hydrogen peroxide. researchgate.net This contrasts with the target compound, where direct oxidation of the tert-butylated xylene precursor is more complex due to the presence of two reactive methyl groups.

Strategies for Functional Group Interconversion and Derivatization

The chemical reactivity of this compound is dominated by the significant steric hindrance around the carboxyl group, imposed by the two ortho-methyl substituents. researchgate.netresearchgate.net This steric shielding makes many standard reactions of carboxylic acids challenging. nih.gov

Esterification: Acid-catalyzed Fischer esterification, a common method for producing esters from carboxylic acids and alcohols, is severely impeded for 2,6-disubstituted benzoic acids. researchgate.netchem960.com To overcome this steric hindrance, more potent catalytic systems are required. For example, N-bromosuccinimide (NBS) has been shown to effectively catalyze the esterification of various sterically hindered and non-hindered benzoic acids under mild, metal-free conditions. nih.gov

Amide Formation: The direct condensation of this compound with amines to form amides is also difficult. The reaction typically requires activation of the carboxylic acid to a more reactive intermediate, such as an acid halide or an activated ester, or the use of powerful coupling agents. google.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) youtube.com or systems like titanium tetrachloride (TiCl₄) in pyridine (B92270) can facilitate direct amidation, though yields may be moderate if both the acid and the amine are sterically hindered. nih.gov

Reduction:

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding benzyl alcohol, 4-tert-butyl-2,6-dimethylbenzyl alcohol. This transformation is challenging with standard reagents but can be achieved using modern catalytic systems. Methods employing earth-abundant metal catalysts, such as manganese(I) or titanium complexes with a silane (B1218182) reducing agent, are effective for the hydrosilylation and subsequent reduction of sterically hindered aromatic acids. acs.orgnih.gov

Decarbonylative Reduction to Hydrocarbon: It is also possible to remove the carboxyl group entirely and revert to the parent hydrocarbon. A palladium-catalyzed, redox-neutral decarbonylative reduction provides a method for converting sterically-hindered carboxylic acids directly to the corresponding arenes, which in this case would regenerate 1-tert-butyl-3,5-dimethylbenzene. rsc.orgnih.gov

Catalytic Systems and Optimized Reaction Parameters in Synthesis

Catalysis is crucial for both the synthesis of the molecular framework and its subsequent derivatization.

Synthesis of the Precursor (1-tert-butyl-3,5-dimethylbenzene): The Friedel-Crafts alkylation of m-xylene is the key step. While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, chegg.comcerritos.edu research has focused on developing more environmentally friendly and reusable solid acid catalysts. Mesoporous superacidic catalysts, such as sulfated zirconia-based UDCaT-5, have demonstrated high activity and selectivity. sci-hub.se

Below is a table summarizing optimized parameters for the alkylation of m-xylene with tert-butanol over a UDCaT-5 catalyst. sci-hub.sescribd.com

| Parameter | Value | Outcome |

|---|---|---|

| Catalyst | UDCaT-5 | High activity and reusability |

| Reactants | m-xylene, tert-butanol (TBA) | Forms 5-tert-butyl-m-xylene |

| m-xylene:TBA Mole Ratio | 4:1 | Optimal for high TBA conversion and selectivity |

| Temperature | 150 °C | Effective reaction rate |

| TBA Conversion | 96% | High efficiency |

| Selectivity for 5-TBMX | 82% | Good selectivity for the desired product |

Catalysis in Derivatization: As discussed, steric hindrance necessitates specialized catalysts for functional group transformations.

| Transformation | Catalytic System | Key Features | Reference |

|---|---|---|---|

| Esterification | N-Bromosuccinimide (NBS) | Metal-free, effective for hindered acids. | nih.gov |

| Amide Formation | Titanium Tetrachloride (TiCl₄) | Mediates direct condensation of acids and amines. | nih.gov |

| Reduction to Alcohol | [MnBr(CO)₅] / PhSiH₃ | Earth-abundant metal catalyst for hydrosilylation. | nih.gov |

| Decarbonylative Reduction | Pd(OAc)₂ / dppb | Redox-neutral conversion to arene. | nih.gov |

Stereochemical Control in the Synthesis of Derivatives

This compound is an achiral molecule. Therefore, stereochemical control becomes relevant only during the synthesis of its derivatives where new chiral centers are introduced. Asymmetric synthesis in this context involves transforming an achiral derivative of the parent acid into a chiral product with a preference for one enantiomer or diastereomer.

While specific research on the asymmetric derivatization of this compound is limited, general principles of stereoselective synthesis can be applied:

Chiral Auxiliaries: The sterically hindered carboxyl group can be used to attach a chiral auxiliary. This auxiliary, an enantiomerically pure molecule, can then direct subsequent reactions at another position on the aromatic ring or on a side chain, inducing diastereoselectivity. uwindsor.ca After the desired transformation, the auxiliary is cleaved to reveal the chiral product.

Asymmetric Catalysis: A prochiral derivative of the parent acid could be subjected to an asymmetric reaction using a chiral catalyst. For example, if a ketone were introduced onto the molecule, its asymmetric reduction using a chiral catalyst system (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand) would generate a chiral alcohol with high enantiomeric excess. researchgate.net Similarly, chiral catalysts can be employed in enantioselective C-C bond-forming reactions, such as asymmetric cyclizations, to construct chiral ring systems attached to the parent molecule. acs.org

Substrate Control: If a chiral center is already present in a molecule reacting with a derivative of this compound, that existing stereocenter can influence the stereochemical outcome of the reaction, a process known as substrate control.

These strategies represent powerful tools in modern organic synthesis for generating complex, stereodefined molecules from achiral starting materials like the title compound.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Specific ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-tert-butyl-2,6-dimethylbenzoic acid, are not detailed in the surveyed literature. Such data would be essential for the definitive elucidation of its molecular structure, confirming the precise arrangement of its hydrogen and carbon atoms.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Reaction Intermediates

There is no available information from Electron Spin Resonance (ESR) spectroscopy studies for this compound. This indicates a lack of research in the surveyed literature focusing on its paramagnetic species or the characterization of any radical intermediates that may form during chemical reactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound are not present in the available scientific databases. Analysis of these spectra would typically provide information on the vibrational modes of its functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid, as well as the vibrations of the substituted aromatic ring.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Luminescence Studies

Information regarding the electronic transitions of this compound is not available. UV-Vis absorption data would identify the wavelengths of maximum absorbance (λmax), while luminescence studies would provide insight into the compound's fluorescent or phosphorescent properties upon electronic excitation.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated from its formula (C₁₃H₁₈O₂), specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of its molecular ion and its characteristic fragmentation pattern, are not documented in the searched literature. This information is crucial for confirming the compound's identity and molecular structure.

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

No analytical studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of this compound were found in the literature survey. Such an analysis would provide its retention time under specific chromatographic conditions and its mass spectrum, further confirming its identity in complex mixtures.

Structural Elucidation Via X Ray Crystallography and Solid State Chemistry

Single-Crystal X-ray Diffraction of 4-Tert-butyl-2,6-dimethylbenzoic Acid and its Co-crystals/Complexes

As of now, a public domain single-crystal X-ray diffraction structure for this compound as a single component crystal has not been extensively reported in the surveyed literature. The determination of a crystal structure provides definitive proof of molecular connectivity and conformation and is the gold standard for structural elucidation.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

In the solid state, benzoic acids are well-known for forming robust hydrogen-bonded dimers. This supramolecular synthon involves two molecules associating via a pair of O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic eight-membered ring pattern. This interaction is a predominant feature that often dictates the primary assembly of these molecules in their crystals.

Steric Hindrance Effects on Molecular Conformation and Crystal Packing

The molecular structure of this compound is defined by significant steric strain. The presence of two methyl groups in the ortho positions (positions 2 and 6) relative to the carboxylic acid group creates a crowded environment. This phenomenon, often termed the "ortho effect," forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. stackexchange.com This rotation disrupts the π-conjugation between the carboxyl group and the aromatic system. stackexchange.com

| Parameter | Influence of Steric Hindrance |

| Carboxyl Group Orientation | Forced to twist out of the plane of the benzene ring due to repulsion from ortho-methyl groups. stackexchange.com |

| π-Conjugation | Disrupted between the carboxyl group and the aromatic ring, affecting electronic properties. stackexchange.com |

| Molecular Shape | The combination of the out-of-plane carboxyl group and the bulky tert-butyl group creates a complex three-dimensional shape. |

| Crystal Packing | Steric bulk can hinder efficient packing, potentially leading to lower density crystal structures. |

Exploration of Host-Guest Chemistry and Inclusion Complexes with Cyclodextrins

Cyclodextrins are macrocyclic oligosaccharides that feature a hydrophobic inner cavity and a hydrophilic exterior. oatext.comoatext.com This unique structure allows them to encapsulate other "guest" molecules, provided the guest has appropriate size, shape, and polarity to fit within the cavity, forming what are known as inclusion complexes. oatext.comoatext.com This area of host-guest chemistry is significant for applications such as enhancing the solubility or stability of guest molecules. nih.govnih.gov

It is anticipated that the aromatic portion of this compound would be the primary site of interaction, inserting into the nonpolar cyclodextrin (B1172386) cavity. The driving forces for this complexation would include hydrophobic and van der Waals interactions between the substituted benzene ring of the guest and the inner lining of the host's cavity. oatext.com The stoichiometry of such a complex, typically 1:1, would depend on the relative sizes of the host and guest. The formation and stability of such a host-guest system could be confirmed and characterized using techniques like NMR spectroscopy, which can detect chemical shift changes in both the host and guest protons upon complexation. nih.govnih.gov

| Host Molecule | Potential Guest Interaction Site | Driving Forces |

| Cyclodextrin (e.g., β-cyclodextrin) | The substituted benzene ring of this compound. nih.govnih.gov | Hydrophobic interactions, van der Waals forces. oatext.com |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like 4-Tert-butyl-2,6-dimethylbenzoic acid. By approximating the electron density of the system, DFT can accurately predict a wide range of properties. Methodologies such as using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for structural optimization and the calculation of electronic and spectroscopic parameters for benzoic acid derivatives. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For substituted benzoic acids, these calculations help in understanding the reactivity and charge distribution across the molecule. nih.gov

Furthermore, DFT is utilized to predict spectroscopic properties. By calculating vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and understand the vibrational modes associated with its specific functional groups, such as the carbonyl stretch of the carboxylic acid and the vibrations of the substituted benzene (B151609) ring.

The Molecular Electrostatic Potential (MEP) surface can also be mapped using DFT. This visualization highlights the electron-rich and electron-deficient regions of the molecule, providing crucial information about potential sites for electrophilic and nucleophilic attack and intermolecular interactions. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time, providing a dynamic picture of its flexibility and preferred orientations. These simulations track the atomic movements based on a force field, allowing for the exploration of various energy minima on the potential energy surface.

Conformational analysis of similarly hindered molecules, such as those containing tert-butyl groups on a cyclohexane (B81311) ring, demonstrates the substantial energy cost associated with placing bulky groups in sterically unfavorable positions. nih.gov For this compound, the primary conformational question revolves around the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Due to the steric clash with the ortho-methyl groups, a co-planar arrangement is highly energetically unfavorable. Computational energy scans, where the dihedral angle is systematically varied and the energy is calculated at each step, can quantify this rotational barrier and identify the lowest-energy, non-planar conformation.

| Parameter | Description | Significance for this compound |

| Rotational Barrier | The energy required to rotate the carboxylic acid group relative to the benzene ring. | Expected to be high due to steric hindrance from ortho-methyl groups, dictating a twisted, non-planar ground state conformation. |

| Dihedral Angle (O=C-C=C) | The angle defining the twist of the carboxyl group out of the aromatic ring plane. | The lowest energy conformation will have a specific, non-zero dihedral angle to minimize steric repulsion. |

| Conformational Energy | The relative stability of different spatial arrangements (conformers) of the atoms. | MD simulations can map the energy landscape to identify the most probable conformations at a given temperature. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net For a class of molecules like substituted benzoic acids, QSAR models can predict their activity based on calculated molecular descriptors.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of related compounds (in this case, derivatives of this compound) with measured biological activity (e.g., enzyme inhibition, antimicrobial activity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as electronic (e.g., pKa, partial charges), steric (e.g., van der Waals volume, molecular refractivity), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). researchgate.netmdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a selection of descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For benzoic acid derivatives, QSAR studies have shown that properties like lipophilicity (LogP) and electronic effects (pKa) are often critical in determining their biological activity, such as antimicrobial effects. mdpi.com In the case of this compound, steric descriptors would also be expected to play a significant role due to the bulky nature of its substituents. A successful QSAR model could guide the design of new derivatives with enhanced or diminished activity by suggesting modifications that optimize the key descriptors.

| Descriptor Class | Example Descriptors | Relevance to Structure-Property Correlation |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Correlates with the ability of the molecule to cross biological membranes. |

| Electronic | pKa, Dipole Moment, HOMO/LUMO energies | Relates to the ionization state and the ability to participate in electrostatic or redox interactions. mdpi.com |

| Steric | Molar Refractivity, van der Waals Volume | Quantifies the size and shape of the molecule, which is crucial for fitting into a receptor's active site. mdpi.com |

| Topological | Molecular Connectivity Indices, Balaban Index | Encodes information about the branching and connectivity of the molecular structure. researchgate.net |

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energy barriers. DFT calculations, often using functionals like M06-2X, are particularly well-suited for mechanistic studies.

For instance, the synthesis of substituted hydroxybenzoic acids can occur via processes like the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. Computational studies on this reaction with sterically hindered phenols, such as 2,6-di-tert-butylphenol, have detailed the reaction pathways. researchgate.net These studies map the potential energy surface, showing the Gibbs free energy changes as the reaction progresses from reactants to products.

A computational investigation into a reaction involving this compound, such as its esterification or decarboxylation, would proceed by:

Optimizing the geometries of the reactants, products, and any proposed intermediates.

Locating the transition state (TS) structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex.

Calculating the vibrational frequencies to confirm the nature of each stationary point (reactants and products have all real frequencies, while a TS has exactly one imaginary frequency corresponding to the reaction coordinate).

Calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. This value is directly related to the reaction rate.

Such studies can reveal whether a proposed mechanism is energetically feasible and can compare competing reaction pathways to predict the major product, providing insights that are often difficult to obtain experimentally. researchgate.net

Molecular Docking Studies for Intermolecular Recognition Phenomena

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. This technique is fundamental in drug discovery and for understanding intermolecular recognition.

For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme active site. A molecular docking study on the closely related (4-(Tert-Butyl)-2,6-dimethylphenyl)boronic acid showed its interaction within the hydrophobic pocket of a lysozyme. nih.gov

The docking process involves:

Preparing the 3D structures of both the ligand (this compound) and the receptor protein.

Using a docking algorithm to sample a large number of possible binding poses of the ligand within the receptor's binding site.

Evaluating each pose using a scoring function, which estimates the binding free energy. The pose with the best (lowest) score is predicted as the most likely binding mode.

Analysis of the top-ranked docking poses reveals key intermolecular interactions, such as hydrogen bonds (e.g., involving the carboxylic acid group), hydrophobic interactions (with the tert-butyl group and benzene ring), and van der Waals forces. These studies can generate hypotheses about the molecule's mechanism of action and provide a rational basis for designing derivatives with improved binding affinity. nih.gov

Coordination Chemistry and Metallosupramolecular Architectures

4-Tert-butyl-2,6-dimethylbenzoate as a Ligand in Metal Complexation

The deprotonated form of 4-tert-butyl-2,6-dimethylbenzoic acid, the 4-tert-butyl-2,6-dimethylbenzoate anion, serves as a versatile ligand in metal complexation. Its primary mode of coordination is through the carboxylate group, which can bind to metal ions in various fashions, including monodentate, bidentate chelating, and bridging modes. The bulky tert-butyl group at the para position and the two methyl groups at the ortho positions of the phenyl ring play a crucial role in dictating the coordination environment around the metal center. illinois.edu

These bulky substituents create a sterically demanding pocket around the metal ion, which can prevent the formation of highly coordinated species and favor lower coordination numbers. This steric hindrance can also influence the bond angles and distances within the coordination sphere, leading to distorted geometries. Furthermore, the electronic properties of the ligand, influenced by the electron-donating nature of the alkyl groups, can modulate the reactivity of the metal center. The interplay of these steric and electronic factors makes 4-tert-butyl-2,6-dimethylbenzoate an interesting ligand for the synthesis of novel metal complexes with unique structural and reactive properties.

Synthesis and Structural Characterization of Metal-Organic Complexes

The synthesis of metal-organic complexes incorporating the 4-tert-butyl-2,6-dimethylbenzoate ligand is typically achieved through the reaction of the corresponding metal salt with the carboxylic acid in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and composition. For instance, the reaction of a metal acetate (B1210297) with this compound can lead to the formation of a carboxylate complex with the elimination of acetic acid.

The structural characterization of these complexes is paramount to understanding their properties. Single-crystal X-ray diffraction is the most definitive method for determining the precise arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal ion. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the coordination of the carboxylate group to the metal, often observed as a shift in the characteristic carbonyl stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the ligand environment in solution. Thermal analysis techniques like thermogravimetric analysis (TGA) are employed to study the thermal stability of the complexes.

For example, a copper(II) complex with the related 4-tert-butyl-pyridinium cation has been synthesized and characterized, revealing a distorted tetrahedral geometry around the copper center. mdpi.com While not a direct complex of this compound, this study highlights the characterization techniques commonly employed for such systems.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. |

| FTIR Spectroscopy | Confirmation of carboxylate coordination through shifts in C=O stretching frequencies. |

| NMR Spectroscopy | Information on the ligand's chemical environment in solution. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of the complex. |

| UV-Vis Spectroscopy | Electronic transitions within the complex, providing insights into its optical properties. |

Investigation of Redox-Active Ligands and Electron Transfer Processes

Redox-active ligands are molecules that can exist in multiple stable oxidation states and can actively participate in the redox chemistry of a metal complex. While this compound itself is not typically considered a redox-active ligand in its ground state, its electronic properties can be tuned through functionalization. Furthermore, the ligand can influence the redox potential of the coordinated metal center.

The electron-donating alkyl groups on the phenyl ring can increase the electron density at the metal center, making it more susceptible to oxidation. Conversely, the introduction of electron-withdrawing groups could make the metal center more difficult to oxidize. The study of electron transfer processes in these complexes can be carried out using electrochemical techniques such as cyclic voltammetry. These studies can reveal the formal reduction potentials of the metal-ligand system and provide insights into the stability of different oxidation states. rsc.org

In related systems with sterically hindered phenolic ligands, intramolecular electron transfer between the ligand and the metal ion has been observed, leading to the coexistence of different ligand oxidation states. nih.govmdpi.com While direct evidence for 4-tert-butyl-2,6-dimethylbenzoate acting as a redox-active ligand is limited, the principles of tuning redox properties through ligand design are applicable.

Catalytic Applications of Metal Complexes Derived from this compound

Transition metal complexes are widely used as catalysts in a variety of organic transformations. nih.gov The catalytic activity of a metal complex is highly dependent on the nature of the ligands surrounding the metal center. The steric and electronic properties of the 4-tert-butyl-2,6-dimethylbenzoate ligand can be exploited to control the selectivity and activity of catalytic reactions.

The bulky nature of the ligand can create a specific steric environment around the metal's active site, potentially leading to shape-selective catalysis where only substrates of a certain size or shape can access the catalytic center. This can be particularly useful in reactions such as polymerization, hydrogenation, and oxidation. The electronic influence of the ligand can also modulate the reactivity of the metal catalyst, affecting reaction rates. nih.govmdpi.com

While specific catalytic applications of metal complexes derived solely from this compound are not extensively documented, the principles of ligand design in catalysis suggest potential utility. For instance, related transition metal complexes with bulky ligands have shown promise in various catalytic processes. mdpi.com

Luminescent Properties of Lanthanide-Based Coordination Compounds

Lanthanide ions are known for their unique luminescent properties, including sharp emission bands, long luminescence lifetimes, and large Stokes shifts. researchgate.netresearchgate.net However, the direct excitation of lanthanide ions is often inefficient due to their low absorption coefficients. This limitation can be overcome by using organic ligands that can absorb light and efficiently transfer the energy to the lanthanide ion, a process known as the "antenna effect." researchgate.net

This compound can serve as a potential antenna ligand for sensitizing lanthanide emission. The aromatic ring of the ligand can be excited by UV light, and through intersystem crossing to a triplet state, the energy can be transferred to the emissive energy levels of the lanthanide ion. The efficiency of this energy transfer process is crucial for achieving bright lanthanide luminescence. nih.gov

The specific luminescent properties, such as the emission wavelength and quantum yield, will depend on the choice of the lanthanide ion and the coordination environment provided by the 4-tert-butyl-2,6-dimethylbenzoate ligand. For example, europium(III) complexes typically exhibit red emission, while terbium(III) complexes show green emission. nih.gov

| Lanthanide Ion | Typical Emission Color | Characteristic Emission Bands (nm) |

| Europium (Eu³⁺) | Red | ~590 (⁵D₀ → ⁷F₁), ~615 (⁵D₀ → ⁷F₂) |

| Terbium (Tb³⁺) | Green | ~490 (⁵D₄ → ⁷F₆), ~545 (⁵D₄ → ⁷F₅) |

| Samarium (Sm³⁺) | Orange-Red | ~560, ~600, ~645 |

| Dysprosium (Dy³⁺) | Yellow | ~480, ~575 |

Design and Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters connected by organic linkers. rsc.orgresearchgate.net Carboxylate-based ligands are widely used as linkers in the construction of these materials. researchgate.net this compound, with its single carboxylate group, can act as a monodentate or bridging linker to form one-, two-, or three-dimensional networks. mdpi.comnih.gov

The steric bulk of the ligand is expected to play a significant role in the topology of the resulting coordination polymer or MOF. The large size of the tert-butyl and methyl groups may prevent the formation of dense, interpenetrated frameworks and could lead to the formation of porous materials with large channels or cavities. mdpi.com The design and synthesis of such materials often involve solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures.

The properties of the resulting coordination polymers or MOFs, such as their porosity, stability, and functionality, will be directly influenced by the nature of the 4-tert-butyl-2,6-dimethylbenzoate linker and the chosen metal ion. These materials could have potential applications in gas storage, separation, and catalysis.

Chemical Reactivity and Mechanistic Investigations

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Pathways

The reactivity of the benzene (B151609) ring in 4-tert-butyl-2,6-dimethylbenzoic acid towards substitution reactions is severely restricted by a combination of electronic and steric factors.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the aromatic ring is influenced by the directing effects of the existing substituents. The alkyl groups (two methyl, one tert-butyl) are activating and ortho-, para-directing due to inductive and hyperconjugative electron donation. libretexts.orgstackexchange.com Conversely, the carboxylic acid group is a deactivating, meta-directing group because of its electron-withdrawing nature. wikipedia.orgcurlyarrows.com

In this molecule, the positions ortho to the activating tert-butyl group are already occupied by methyl groups. The positions ortho to the methyl groups are either occupied by the carboxylic acid or adjacent to the bulky tert-butyl group. The only available positions for substitution are meta to the carboxylic acid. However, these positions are exceptionally hindered by the flanking ortho-methyl and para-tert-butyl groups. This extreme steric hindrance effectively shields the aromatic ring, making electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions, highly unfavorable under standard conditions. libretexts.orgmsu.edu While the alkyl groups increase the nucleophilicity of the ring, the steric blockade prevents most electrophiles from approaching. msu.edu

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group. philadelphia.edu.jolibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com this compound lacks the necessary strong electron-withdrawing activators. Its substituents are either electron-donating (alkyl groups) or moderately deactivating (carboxylic acid). Consequently, the compound is not expected to undergo nucleophilic aromatic substitution. libretexts.org

Carboxylic Acid Group Transformations and Reactivity

The reactivity of the carboxylic acid moiety is dominated by the steric hindrance imposed by the two ortho-methyl groups.

This steric shielding significantly impedes reactions that involve nucleophilic attack at the carbonyl carbon. A classic example is Fischer esterification, an acid-catalyzed reaction with an alcohol. For 2,6-disubstituted benzoic acids, the rate of such reactions is dramatically reduced because the bulky ortho groups physically block the approach of the alcohol nucleophile. researchgate.netmsu.edu

Despite this hindrance, the carboxylic acid group can be converted to more reactive derivatives. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride can transform the acid into the corresponding acyl chloride. This highly reactive intermediate is less sterically demanding for its formation and can subsequently react with nucleophiles like alcohols or amines to form esters and amides, bypassing the steric limitations of direct reactions.

The reduction of the carboxylic acid is also feasible. Powerful reducing agents that are small enough to approach the carboxyl group, such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆), can effectively reduce the acid to the corresponding primary alcohol, 4-tert-butyl-2,6-dimethylbenzyl alcohol. wikipedia.orgmsu.edu

| Reaction Type | Reagent(s) | Product Type | Reactivity Notes |

| Fischer Esterification | Alcohol (e.g., CH₃OH), H⁺ | Ester | Very slow to negligible due to severe steric hindrance from ortho-methyl groups. researchgate.net |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | Feasible; creates a more reactive intermediate for subsequent reactions. |

| Reduction | LiAlH₄ then H₂O | Primary Alcohol | Effective; strong reducing agents can access the carboxyl group. msu.edu |

Oxidation and Reduction Chemistry of Aromatic Carboxylic Acids

Oxidation: The aromatic ring of this compound is generally resistant to oxidation under typical conditions due to the stability of the benzene ring. The alkyl substituents are potential sites for oxidation. However, the tert-butyl group is notably stable towards common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid because it lacks a benzylic hydrogen atom. philadelphia.edu.jodoubtnut.com The methyl groups possess benzylic hydrogens, but their oxidation would likely require harsh conditions. The carboxylic acid group itself is at a high oxidation state, and further oxidation generally leads to decarboxylation, which also necessitates severe reaction conditions. msu.edu

Reduction: As mentioned previously, the carboxylic acid group can be selectively reduced. The most common transformation is its reduction to a primary alcohol using strong hydride reagents. wikipedia.orgmsu.edu Reduction of the aromatic ring itself, for instance via a Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), is a potential transformation for aromatic carboxylic acids. This reaction would yield a non-aromatic cyclohexadiene derivative, though the specific outcome would be influenced by the substitution pattern.

Influence of Steric and Electronic Factors on Reaction Selectivity

The reactivity and selectivity of this compound are prime examples of the dominance of steric effects over electronic effects. wikipedia.org

Steric Factors:

Ortho-Methyl Groups: These groups are the primary source of steric hindrance around the carboxylic acid functional group, severely limiting its direct reactivity with nucleophiles. researchgate.net They also contribute to the steric crowding of the adjacent positions on the aromatic ring.

Electronic Factors:

Alkyl Groups (-CH₃, -C(CH₃)₃): These groups are electron-donating via induction and hyperconjugation. stackexchange.com This effect increases the electron density of the aromatic ring, making it electronically more susceptible to electrophilic attack than unsubstituted benzene.

Carboxylic Acid Group (-COOH): This group is electron-withdrawing through induction and resonance, which deactivates the aromatic ring towards electrophilic attack. libretexts.org

The combination of these factors leads to a molecule with an electronically activated (by alkyl groups) yet sterically inaccessible aromatic ring. For reactions involving the carboxylic acid, steric hindrance is the deciding factor, making direct nucleophilic acyl substitution nearly impossible.

| Substituent | Position | Electronic Effect | Steric Effect | Primary Influence on Reactivity |

| -COOH | 1 | Electron-withdrawing, Deactivating | Moderate | Directs meta (theoretically); its own reactivity is sterically hindered. |

| -CH₃ | 2, 6 | Electron-donating, Activating | High | Blocks access to the -COOH group and adjacent ring positions. Increases acidity via SIR. |

| -C(CH₃)₃ | 4 | Electron-donating, Activating | Very High | Shields the aromatic ring; resistant to oxidation. doubtnut.com |

Acid-Base Properties and the Role of Steric Hindrance on Acidity

The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. libretexts.orglibretexts.org However, for ortho-substituted benzoic acids, a powerful steric effect known as "Steric Inhibition of Resonance" (SIR) becomes a crucial determinant of acidity. stackexchange.comkhanacademy.org

In the carboxylate anion of this compound, the two ortho-methyl groups sterically clash with the -COO⁻ group. This forces the carboxylate group to twist out of the plane of the benzene ring. stackexchange.com This loss of coplanarity prevents the π-orbitals of the carboxylate from overlapping effectively with the π-system of the aromatic ring.

This has a significant consequence: the resonance interaction between the carboxylate and the ring is inhibited. Normally, the electron-rich phenyl ring can donate electron density into the carboxyl group (a destabilizing effect for the anion), but SIR prevents this. By inhibiting this destabilizing resonance, the carboxylate anion is rendered more stable than it would be if it were planar. A more stable conjugate base corresponds to a stronger acid. stackexchange.com Therefore, this compound is expected to be a considerably stronger acid than benzoic acid or its para-substituted analogue, p-tert-butylbenzoic acid. This phenomenon, often termed the "ortho effect," demonstrates a scenario where steric hindrance leads to an increase in acidity. khanacademy.org

Synthesis and Characterization of Novel Derivatives and Analogs

Esters and Amides of 4-Tert-butyl-2,6-dimethylbenzoic Acid

The synthesis of esters and amides from this compound is often challenged by the steric hindrance imposed by the two ortho-methyl groups. However, suitable synthetic strategies can overcome this limitation.

Esters: Esterification of this compound can be achieved under acidic conditions. For instance, reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) and heat can yield the corresponding ester. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-tert-butyl-2,6-dimethylbenzoyl chloride can then readily react with various alcohols, even sterically hindered ones, to form the desired esters.

Amides: Amide synthesis from this compound typically requires activation of the carboxyl group. nih.gov The use of peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can facilitate the direct reaction between the carboxylic acid and a primary or secondary amine to form the corresponding amide. nih.gov Alternatively, the acyl chloride intermediate, prepared as described for ester synthesis, can be reacted with an amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270), to yield the target amide. nih.gov

Boronic Acid Derivatives and Their Reactivity Profiles

Boronic acid derivatives of the 4-tert-butyl-2,6-dimethylphenyl scaffold are valuable intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds through cross-coupling reactions.

The synthesis of (4-tert-butyl-2,6-dimethylphenyl)boronic acid can be envisioned through a multi-step sequence starting from 1-bromo-4-tert-butyl-2,6-dimethylbenzene. This aryl bromide can be subjected to a metal-halogen exchange reaction, for example, by treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species can then be quenched with a trialkyl borate, such as trimethyl borate (B(OMe)₃), followed by acidic workup to afford the desired boronic acid.

The reactivity of (4-tert-butyl-2,6-dimethylphenyl)boronic acid is characteristic of arylboronic acids. It is expected to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl, vinyl, or alkyl halides and triflates. The steric hindrance from the ortho-methyl groups may influence the efficiency of the coupling, potentially requiring optimized reaction conditions such as the choice of palladium catalyst, ligand, and base.

Sulfonamide, Acetophenone, and Phenol Analogs

The synthesis of sulfonamide, acetophenone, and phenol analogs of this compound provides access to a diverse range of compounds with varied electronic and steric properties.

Sulfonamide Analogs: The synthesis of 4-tert-butyl-2,6-dimethylbenzenesulfonamide serves as a key starting material for more complex sulfonamide derivatives. mdpi.comnih.gov This can be achieved by the sulfonation of 1-tert-butyl-3,5-dimethylbenzene to produce 4-tert-butyl-2,6-dimethylbenzenesulfonic acid, followed by conversion to the corresponding sulfonyl chloride and subsequent reaction with ammonia (B1221849). mdpi.comnih.gov This primary sulfonamide can then undergo further reactions, such as condensation with aldehydes like glyoxal, to yield more elaborate structures. mdpi.comnih.gov For instance, the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in aqueous sulfuric acid can lead to the formation of 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide. mdpi.comnih.gov

Acetophenone Analogs: 4-tert-Butyl-2,6-dimethylacetophenone can be synthesized via a Friedel-Crafts acylation of 1-tert-butyl-3,5-dimethylbenzene. chemspider.comsigmaaldrich.com The reaction typically involves treating the substituted benzene (B151609) with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The bulky tert-butyl group and the two methyl groups direct the acylation to the position para to the tert-butyl group and ortho to the two methyl groups.

Phenol Analogs: The synthesis of 4-tert-butyl-2,6-dimethylphenol can be accomplished through various methods. One approach involves the alkylation of 2,6-dimethylphenol with a tert-butylating agent like isobutylene in the presence of an acid catalyst. google.com Alternatively, 4-tert-butylphenol can be subjected to hydroxymethylation to introduce two hydroxymethyl groups at the ortho positions, followed by reduction to yield 4-tert-butyl-2,6-dimethylphenol. google.com

Strategic Design and Synthesis of Functionalized Analogs

The strategic design of functionalized analogs of this compound leverages the inherent steric and electronic features of the core structure. The two ortho-methyl groups provide a sterically hindered environment around the functional group at position 1, which can enhance the stability of derivatives and direct reactions to other positions on the aromatic ring. The para-tert-butyl group, being a bulky electron-donating group, influences the electronic density of the aromatic ring and can also provide steric bulk.

The synthesis of these functionalized analogs often requires multi-step sequences. For example, the synthesis of diffractaic acid analogs, which share a substituted benzoic acid motif, involves steps such as esterification, benzylation, and coupling reactions to build the desired molecular complexity. nih.gov The choice of protecting groups and reaction conditions is crucial to manage the reactivity of the different functional groups present in the molecule. The synthesis of sulfane derivatives, for instance, can be achieved through a Brønsted acid-catalyzed Friedel-Crafts reaction starting from 4-tert-butyl-2,6-dimethylbenzenesulfonamide. mdpi.com

Comprehensive Characterization of New Derivatives via Spectroscopic and Structural Methods

The characterization of novel derivatives of this compound relies on a combination of spectroscopic and structural methods to confirm their identity and purity.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these derivatives.

¹H NMR: The proton NMR spectra of these compounds typically show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the two ortho-methyl groups (a singlet around 2.1-2.5 ppm), and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectra provide information about the number and types of carbon atoms in the molecule. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have distinct chemical shifts.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups. For example, the carboxylic acid derivatives will show a strong carbonyl (C=O) stretch around 1700 cm⁻¹, while esters will have a C=O stretch at a slightly higher frequency. Amides will exhibit a characteristic C=O stretch and N-H stretches if they are primary or secondary.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further support the proposed structures.

Below are tables summarizing typical spectroscopic data for some analogs of this compound.

Table 1: ¹H NMR Data for Selected Analogs

| Compound | tert-Butyl (s, 9H) | Methyl (s, 6H) | Aromatic-H | Other Signals |

|---|---|---|---|---|

| 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | 1.27 ppm | - | 7.09 ppm (s, 2H) | 10.69 (s, 1H, OH), 3.71 (s, 4H, Ar-CH₂), 2.86 (m, 8H, -S-CH₂-), 2.76 (m, 8H, -N-CH₂-) |

Table 2: ¹³C NMR Data for Selected Analogs

| Compound | tert-Butyl (C) | tert-Butyl (CH₃) | Methyl (CH₃) | Aromatic-C | Other Signals |

|---|---|---|---|---|---|

| 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | 33.78 ppm | 31.47 ppm | - | 153.6, 141.14, 125.79, 121.22 ppm | 58.81 (Ar-CH₂), 54.42 (-N-CH₂-), 27.74 (-S-CH₂-) |

Table 3: IR Data for Selected Analogs

| Compound | Key Absorptions (cm⁻¹) |

|---|---|

| 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | 3403 (O-H), 3089 (Csp²-H Ar), 2986 (Csp³-H) |

Advanced Applications in Chemical Research and Materials Science

Utility as Synthetic Precursors and Reagents in Organic Transformations

There is no specific information available regarding the use of 4-Tert-butyl-2,6-dimethylbenzoic acid as a synthetic precursor or reagent in organic transformations. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid function, combined with the bulky tert-butyl group in the para position, would significantly influence its reactivity. In principle, such a compound could be a precursor for the synthesis of complex molecules where controlled steric environment is crucial. However, specific examples or methodologies employing this particular acid are not documented in the available literature.

Role in Catalysis: Proton Shuttle Mechanisms and Ligand Design

The role of this compound in catalysis, either in proton shuttle mechanisms or as a component in ligand design, is not described in the available scientific literature. Sterically hindered benzoic acids can sometimes act as co-catalysts in proton-coupled electron transfer reactions or as bulky ligands for metal centers, but no studies have specifically investigated this compound for these purposes.

Development of Advanced Chemical Sensing Platforms

There is no information available on the application of this compound in the development of advanced chemical sensing platforms. The design of chemical sensors often involves molecules with specific recognition sites and signaling capabilities. While functionalized benzoic acids can be used in sensor development, there are no documented instances of this compound being incorporated into such a platform.

Contributions to Polymer Science: Understanding Molecular Motion in Substituted Aromatic Systems

The contributions of this compound to polymer science, particularly in the context of understanding molecular motion in substituted aromatic systems, have not been documented in the available literature. The bulky and rigid structure of this molecule could potentially be of interest in studies of polymer dynamics if it were incorporated into a polymer backbone or as a side chain, but no such research has been reported.

Application in the Design of Fluorescent and Optoelectronic Materials

There is no available information on the application of this compound in the design of fluorescent and optoelectronic materials. The development of such materials typically requires molecules with specific electronic and photophysical properties, often involving extended π-conjugated systems. The simple substituted benzene (B151609) ring of this compound is not inherently fluorophoric, and its use as a building block in optoelectronic materials has not been reported.

Future Perspectives and Emerging Research Avenues

Integration with High-Throughput and Automated Synthesis Platforms

The synthesis of complex molecules like 4-Tert-butyl-2,6-dimethylbenzoic acid and its derivatives is increasingly benefiting from the integration of high-throughput and automated synthesis platforms. nih.govresearchgate.netresearchgate.net These technologies offer the potential to rapidly screen reaction conditions, optimize yields, and accelerate the discovery of new synthetic routes. nih.govdrugtargetreview.com Robotic systems can perform a multitude of synthetic processes, including liquid handling, mixing, and purification, with high precision and reproducibility. researchgate.netnih.gov

The application of automated systems to the synthesis of sterically hindered carboxylic acids can address challenges associated with their preparation, such as slow reaction kinetics and the need for precise control over reaction parameters. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov By employing parallel synthesis techniques, a large library of derivatives of this compound could be generated, each with unique properties, for screening in various applications. nih.govnih.gov Furthermore, the use of artificial intelligence and machine learning algorithms can guide the experimental design, predicting optimal reaction conditions and potential synthetic pathways, thereby reducing the experimental workload and accelerating the pace of discovery. researchgate.netdrugtargetreview.com

Table 1: Key Features of Automated Synthesis Platforms

| Feature | Description | Potential Impact on this compound Synthesis |

| High-Throughput Screening | Rapidly test a large number of reaction parameters (catalysts, solvents, temperatures). | Faster optimization of existing synthetic routes and discovery of novel, more efficient methods. |

| Robotic Liquid and Solid Handling | Precise and automated dispensing of reagents and manipulation of solid-phase supports. | Increased reproducibility and scalability of synthesis. |

| Flow Chemistry | Continuous reaction processing in a reactor. | Improved control over reaction conditions, enhanced safety, and potential for scale-up. |

| AI-Driven Optimization | Machine learning algorithms predict optimal reaction conditions and synthetic pathways. | Reduced number of experiments required, leading to faster development cycles and cost savings. |

Exploration of Novel Catalytic Cycles and Reaction Pathways

The development of novel catalytic cycles is a key area of research for the synthesis and functionalization of this compound. The inherent steric hindrance of this molecule presents both challenges and opportunities for selective catalysis. Researchers are exploring new catalytic systems that can efficiently activate and functionalize the C-H bonds of the aromatic ring, offering more direct and atom-economical synthetic routes. acs.orgnih.govacs.orgdntb.gov.ua

One promising avenue is the use of transition metal catalysts, such as palladium, rhodium, and ruthenium, to mediate C-H activation. nih.govacs.orgmdpi.com These catalysts can enable the introduction of various functional groups at specific positions on the benzene (B151609) ring, leading to a diverse range of derivatives with tailored properties. mdpi.com Another area of intense investigation is the development of catalysts for the efficient carboxylation of hindered aromatic compounds using carbon dioxide as a C1 feedstock, which would provide a greener and more sustainable route to this compound and related compounds. mdpi.comresearchgate.net Furthermore, the exploration of photocatalytic and electrochemical methods could unlock new reaction pathways that are not accessible through traditional thermal catalysis. mdpi.com

Advancements in Multiscale Computational Modeling

Multiscale computational modeling is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. These methods, which range from quantum mechanics (QM) to molecular dynamics (MD), provide detailed insights into molecular structure, reactivity, and intermolecular interactions. mdpi.comnih.govresearchgate.netucl.ac.uk

Density Functional Theory (DFT) calculations, for instance, can be used to elucidate reaction mechanisms, predict the regioselectivity of catalytic reactions, and understand the electronic effects of the substituents on the benzoic acid core. mdpi.commdpi.comnih.gov This knowledge is crucial for the rational design of new catalysts and the optimization of reaction conditions. mdpi.com Molecular dynamics simulations can be employed to study the self-assembly of this compound molecules in solution and in the solid state, providing insights into crystallization processes and the formation of supramolecular structures. ucl.ac.uk The integration of these computational techniques allows for a comprehensive understanding of the chemical and physical properties of this compound, guiding experimental efforts and accelerating the discovery of new applications.

Table 2: Computational Modeling Techniques and Their Applications

| Technique | Description | Application to this compound |

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. | Predicting reaction pathways, catalyst performance, and spectroscopic properties. mdpi.commdpi.comnih.gov |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. | Simulating self-assembly, crystallization, and interactions with other molecules. ucl.ac.uk |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with quantum mechanics and the rest with molecular mechanics. | Studying enzymatic reactions or reactions in complex environments. |

Directed Synthesis of Functional Materials for Specific Applications

The unique structural features of this compound, particularly its steric bulk and carboxylic acid functionality, make it an attractive building block for the directed synthesis of functional materials. One of the most promising areas is its use as a ligand in the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.netmdpi.comresearchgate.net The steric hindrance provided by the tert-butyl and methyl groups can influence the porosity and dimensionality of the resulting MOF, leading to materials with tailored properties for applications in gas storage, separation, and catalysis. researchgate.net

Furthermore, this compound can be incorporated into polymers to create materials with enhanced thermal stability and specific recognition capabilities. researchgate.netst-andrews.ac.uk The carboxylic acid group provides a handle for polymerization, while the bulky aromatic substituent can impart desirable physical properties to the polymer backbone. The development of synthetic methodologies that allow for precise control over the placement and orientation of this building block within a material is crucial for realizing its full potential in areas such as drug delivery, sensing, and advanced coatings. mdpi.comst-andrews.ac.uk

Interdisciplinary Research with Bio-inspired Chemical Systems

The principles of biological systems are increasingly inspiring the design of novel chemical systems. While direct applications of this compound in bio-inspired systems are still emerging, its structural motifs offer intriguing possibilities for interdisciplinary research. The steric hindrance and hydrophobicity of the tert-butyl and methyl groups can be utilized to mimic the hydrophobic pockets of enzymes, potentially leading to the development of new catalysts with enhanced selectivity. acs.orgyoutube.com

For example, incorporating this sterically hindered benzoic acid into synthetic receptors could create binding sites that are highly specific for certain guest molecules. Moreover, the carboxylic acid group can participate in hydrogen bonding and coordination chemistry, mimicking the active sites of metalloenzymes. acs.org Future research in this area may involve the design of self-assembling systems based on this compound that exhibit complex, life-like behaviors, or its use as a component in artificial enzymes for applications in green chemistry and biotechnology. acs.orgyoutube.com

Q & A

Basic: What are the recommended methods for synthesizing 4-Tert-butyl-2,6-dimethylbenzoic acid, and how can reaction conditions be optimized?

A multi-step synthesis pathway involves nitration, alkylation, and oxidation. For example, 4-tert-butyl-2,6-dinitrobenzoic acid can be synthesized via nitration of a tert-butyl-substituted precursor, followed by reduction and alkylation steps. Key optimizations include controlling reaction temperatures to avoid decomposition (e.g., maintaining <50°C during nitration) and using anhydrous conditions for alkylation to prevent hydrolysis . Purification via recrystallization in ethanol/water mixtures improves yield and purity. Intermediate characterization by NMR (e.g., monitoring tert-butyl protons at δ ~1.3 ppm) ensures stepwise fidelity.

Basic: How can spectroscopic techniques differentiate this compound in varying acidic environments?

UV-Vis spectroscopy in sulfuric acid solutions reveals shifts in absorption bands due to protonation. For instance, in 88% H₂SO₄, the principal band of 4-alkyl-2,6-dimethylbenzoic acid derivatives shows Δ* values (stark shift) of ~1,200 cm⁻¹, while in 101% H₂SO₄, this increases to ~1,500 cm⁻¹ due to stronger protonation . IR spectroscopy identifies carbonyl (C=O) stretching at ~1,680 cm⁻¹ in neutral conditions, shifting to ~1,720 cm⁻¹ in acidic media. These spectral changes guide the identification of protonated vs. deprotonated forms in reaction monitoring.

Advanced: What mechanistic insights explain the condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal?

The reaction proceeds via nucleophilic attack of the sulfonamide’s nitrogen on glyoxal’s carbonyl, forming a Schiff base intermediate. Under acidic conditions, cyclization occurs to yield heterocyclic products. Competitive pathways, such as disulfane formation (from thiol oxidation under atmospheric oxygen), require inert atmospheres to suppress byproducts . Kinetic studies (e.g., monitoring via HPLC) reveal pH-dependent rate constants, with optimal yields at pH 4–5.

Advanced: How does the steric hindrance of the tert-butyl group influence reactivity in derivatization reactions?

The tert-butyl group imposes steric constraints, slowing electrophilic substitution at the para position. For example, bromination of this compound requires elevated temperatures (80–100°C) and Lewis acid catalysts (e.g., FeBr₃) to overcome steric effects. Comparative studies with less hindered analogs (e.g., 2,6-dimethylbenzoic acid) show reaction rates 3–5× faster under identical conditions . Computational modeling (DFT) of transition states can quantify steric contributions.

Advanced: How do substituent modifications (e.g., hydroxyl vs. methyl groups) affect the compound’s acidity and solubility?

Replacing a methyl group with hydroxyl (as in 3,5-Di-tert-butyl-4-hydroxybenzoic acid) increases acidity (pKa ~2.5 vs. ~4.8 for the methyl derivative) due to resonance stabilization of the deprotonated form. Solubility in polar solvents (e.g., DMSO) also improves, with logP values decreasing from ~3.2 (methyl) to ~1.8 (hydroxyl). These trends are validated via potentiometric titration and partition coefficient assays .

Methodological: How can researchers resolve contradictory data on thermal stability during synthesis?

Divergent thermal decomposition reports (e.g., melting point discrepancies) may arise from impurities or polymorphic forms. Strategies include:

- DSC/TGA analysis : Compare decomposition onset temperatures (e.g., 50°C for impure samples vs. 120°C for pure crystalline forms).

- Recrystallization : Test solvents (e.g., hexane vs. ethyl acetate) to isolate stable polymorphs.

- Control atmospheric oxygen : Oxidative degradation during heating can lower observed stability .

Methodological: What analytical approaches validate the purity of this compound for kinetic studies?

- HPLC with UV detection : Use a C18 column (acetonitrile/0.1% H₃PO₄ mobile phase) to resolve impurities (<0.5% area).

- ¹H NMR integration : Tert-butyl protons (9H singlet) should integrate cleanly against aromatic protons (2H singlet).

- Elemental analysis : Match experimental vs. theoretical C, H, O percentages (e.g., C: 70.1%, H: 8.8%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.